

Application Notes and Protocols for 15-KETE Extraction from Lung Tissue

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15-KETE

Cat. No.: B163591

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This document provides a detailed protocol for the extraction, purification, and quantification of 15-keto-eicosatetraenoic acid (**15-KETE**) from lung tissue. The methodologies described are based on established lipid extraction techniques and modern analytical instrumentation, ensuring high sensitivity and specificity.

Introduction

15-KETE is a bioactive lipid mediator derived from the enzymatic oxidation of 15-hydroxyeicosatetraenoic acid (15-HETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Emerging research indicates that **15-KETE** plays a significant role in various physiological and pathological processes within the lung, including the regulation of pulmonary vascular tone and cell proliferation.^{[1][2]} Accurate quantification of **15-KETE** in lung tissue is crucial for understanding its role in respiratory diseases and for the development of novel therapeutic agents.

Data Presentation: Eicosanoid Levels in Lung Tissue

While specific quantitative data for **15-KETE** in lung tissue is not widely available in the literature, the following table provides representative concentrations of other key eicosanoids

found in lung tissue. This data can serve as a reference for expected concentration ranges of lipid mediators in this biological matrix.

Eicosanoid	Concentration Range (ng/g of tissue)	Analytical Method	Reference
Prostaglandin E2 (PGE2)	1 - 10	LC-MS/MS	[3]
Leukotriene B4 (LTB4)	0.5 - 5	LC-MS/MS	[4]
Thromboxane B2 (TXB2)	1 - 15	LC-MS/MS	[3]
15-HETE	5 - 50	GC-MS, LC-MS/MS	[5]

Experimental Protocols

Part 1: Extraction of 15-KETE from Lung Tissue (Modified Folch Method)

This protocol describes the extraction of total lipids, including **15-KETE**, from lung tissue samples.

Materials and Reagents:

- Lung tissue, snap-frozen in liquid nitrogen and stored at -80°C
- Chloroform, HPLC grade
- Methanol, HPLC grade
- 0.9% NaCl solution, ice-cold
- Butylated hydroxytoluene (BHT)
- Internal Standard (IS): **15-KETE-d8** or other suitable deuterated eicosanoid

- Homogenizer (e.g., Dounce or mechanical)
- Centrifuge capable of reaching 2,000 x g at 4°C
- Glass centrifuge tubes
- Nitrogen gas evaporator

Procedure:

- Sample Preparation: On ice, weigh approximately 100 mg of frozen lung tissue.
- Homogenization:
 - Transfer the tissue to a pre-chilled glass homogenizer.
 - Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) containing 0.005% BHT.
 - Add a known amount of the internal standard (e.g., 10 ng of **15-KETE**-d8).
 - Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.[\[1\]](#)
- Lipid Extraction:
 - Transfer the homogenate to a glass centrifuge tube.
 - Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1, v/v) and add it to the centrifuge tube.
 - Vortex the mixture for 1 minute and then agitate on a shaker for 20 minutes at 4°C.
- Phase Separation:
 - Add 0.6 mL of ice-cold 0.9% NaCl solution to the tube.[\[1\]](#)
 - Vortex for 30 seconds.
 - Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[\[1\]](#)

- Collection of the Organic Phase:
 - Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
- Drying:
 - Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
 - The dried lipid extract can be stored at -80°C until further processing.

Part 2: Solid-Phase Extraction (SPE) for 15-KETE Purification

This protocol is for the purification of **15-KETE** from the total lipid extract.

Materials and Reagents:

- C18 SPE cartridges (e.g., 100 mg)
- Methanol, HPLC grade
- Deionized water
- Hexane, HPLC grade
- Ethyl acetate, HPLC grade
- Formic acid
- SPE vacuum manifold

Procedure:

- Cartridge Conditioning:
 - Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.

- Sample Loading:
 - Reconstitute the dried lipid extract from Part 1 in 1 mL of methanol:water (1:9, v/v) with 0.1% formic acid.
 - Load the reconstituted sample onto the conditioned C18 cartridge.
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove polar impurities.
 - Wash with 5 mL of hexane to remove neutral lipids.
- Elution:
 - Elute the **15-KETE** and other eicosanoids with 5 mL of ethyl acetate.
- Drying and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the purified extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:water, 50:50, v/v).

Part 3: Quantification of **15-KETE** by LC-MS/MS

This protocol provides a general framework for the quantification of **15-KETE** using a triple quadrupole mass spectrometer.

Instrumentation and Parameters:

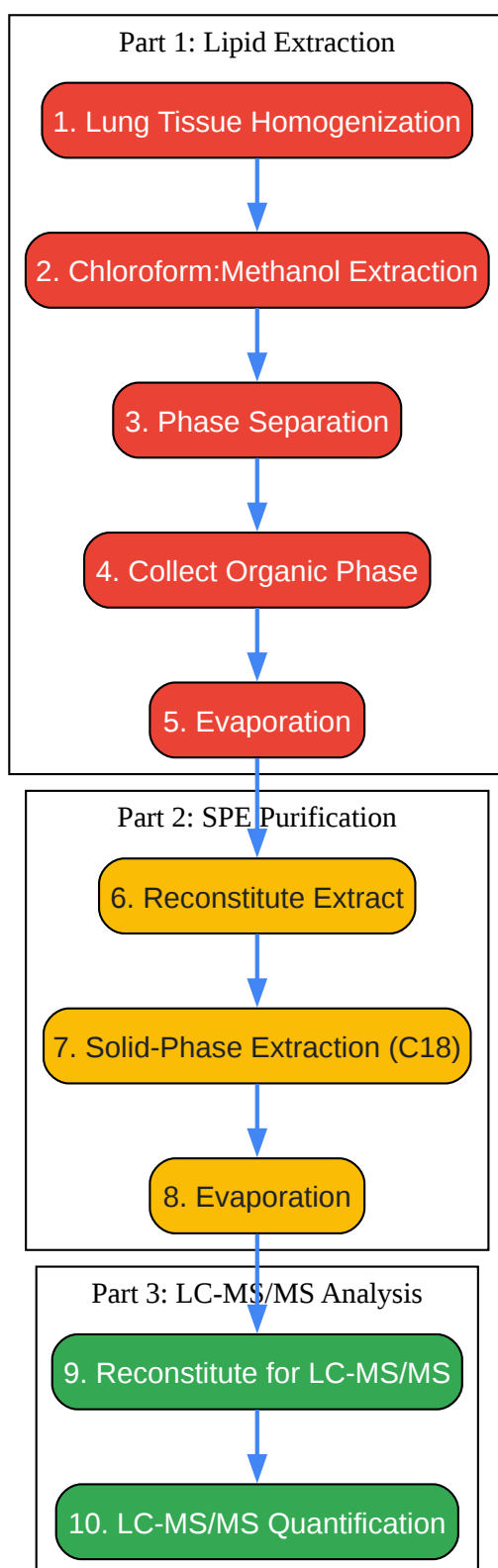
- Liquid Chromatography (LC) System:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid

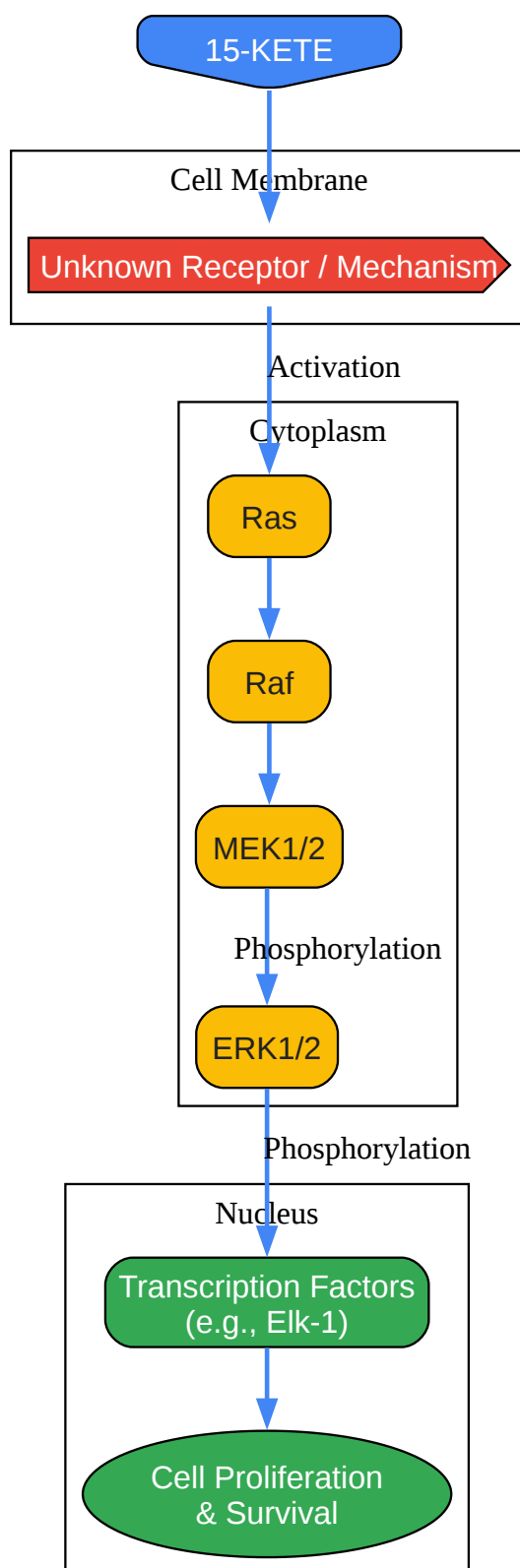
- Flow Rate: 0.3 mL/min
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 95% B
 - 15-18 min: 95% B
 - 18.1-20 min: 30% B (re-equilibration)
- Mass Spectrometry (MS) System:
 - Ionization Mode: Negative Electrospray Ionization (ESI-)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - **15-KETE**: Precursor Ion (m/z): 317.2 -> Product Ions (m/z): 113.1, 177.1 (These are proposed transitions and should be optimized empirically).
 - **15-KETE-d8 (IS)**: Precursor Ion (m/z): 325.2 -> Product Ions (m/z): 118.1, 182.1 (These are proposed transitions and should be optimized empirically).
 - Collision Energy and other MS parameters: Must be optimized for the specific instrument and compound.

Data Analysis:

- Quantification is performed by comparing the peak area ratio of the analyte (**15-KETE**) to the internal standard (**15-KETE-d8**) against a calibration curve prepared with known concentrations of **15-KETE** standard.

Visualizations





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